molecular formula C23H26N4O3 B2929974 1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034609-88-4

1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2929974
CAS No.: 2034609-88-4
M. Wt: 406.486
InChI Key: XCCKHJVBCUHABB-UHFFFAOYSA-N
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Description

1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide is a synthetic compound with intriguing chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the pyrrolopyridinone core: : This step often includes a cyclization reaction.

  • Addition of the piperidine ring: : This involves nucleophilic substitution.

  • Benzoylation: : This step is generally completed through acylation.

Industrial Production Methods

Industrial-scale production typically uses similar methods but optimized for yield and efficiency. High-throughput screening and automation of reaction conditions are common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to yield various oxygenated derivatives.

  • Reduction: : Can be reduced to corresponding amines.

  • Substitution: : Undergoes substitution reactions at the piperidine ring and the pyrrolopyridinone core.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate.

  • Reduction: : Utilizes reducing agents such as lithium aluminium hydride.

  • Substitution: : Halogenating agents, nucleophiles, and bases like sodium hydroxide.

Major Products Formed

The primary products depend on the reaction conditions but include:

  • Oxidation: : Oxygenated compounds.

  • Reduction: : Amines.

  • Substitution: : Halogenated derivatives and other substituted compounds.

Scientific Research Applications

1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide has been studied for various applications:

  • Chemistry: : As a building block for the synthesis of complex molecules.

  • Biology: : Investigated for its potential effects on cellular pathways.

  • Medicine: : Explored for therapeutic potential due to its bioactivity.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacts with specific enzymes and receptors.

  • Pathways Involved: : Modulates signaling pathways related to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzoyl-N-(2-(1-methyl-6-oxo-1H-pyrrolo[3,2-c]pyridin-7(6H)-yl)ethyl)piperidine-4-carboxamide

  • 1-Benzoyl-N-(2-(1-methyl-8-oxo-1H-pyrrolo[2,3-c]quinolin-6(7H)-yl)ethyl)piperidine-4-carboxamide

Uniqueness

1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide stands out due to its specific molecular configuration, which confers unique chemical and biological properties.

This article covers the key aspects of the compound. Anything else you want to dive deeper into?

Properties

IUPAC Name

1-benzoyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-25-12-7-17-8-13-27(23(30)20(17)25)16-11-24-21(28)18-9-14-26(15-10-18)22(29)19-5-3-2-4-6-19/h2-8,12-13,18H,9-11,14-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCKHJVBCUHABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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